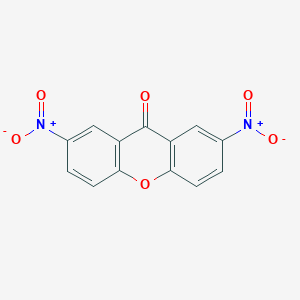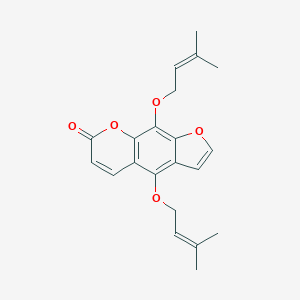![molecular formula C24H22N2O5 B187311 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid CAS No. 355821-80-6](/img/structure/B187311.png)
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, also known as CUDC-907, is a potent dual inhibitor of histone deacetylase (HDAC) and phosphatidylinositol 3-kinase (PI3K). It is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer.
Wirkmechanismus
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid works by inhibiting both HDAC and PI3K, two important targets in cancer therapy. HDAC inhibitors are known to induce cell cycle arrest and apoptosis, while PI3K inhibitors block signaling pathways that promote cancer cell survival and proliferation. By targeting both HDAC and PI3K, 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has a dual mechanism of action that can lead to more potent antitumor effects.
Biochemische Und Physiologische Effekte
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in preclinical models. It has also been shown to modulate the expression of genes involved in cancer cell survival and proliferation. In addition, 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have antiangiogenic effects, which can help to block the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is its dual mechanism of action, which can lead to more potent antitumor effects compared to single-target inhibitors. Another advantage is its ability to synergize with other anticancer agents, which can enhance its therapeutic efficacy. However, one limitation of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is its potential toxicity, which can limit its clinical use. In addition, further studies are needed to determine the optimal dosing regimen and treatment duration.
Zukünftige Richtungen
There are several future directions for the development of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid. One direction is to explore its potential in combination with other anticancer agents, such as immunotherapy and targeted therapy. Another direction is to investigate its efficacy in specific cancer types, such as breast cancer and lung cancer. In addition, further studies are needed to determine the optimal dosing regimen and treatment duration, as well as to identify biomarkers that can predict response to treatment.
Synthesemethoden
The synthesis of 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials are commercially available and can be easily obtained. The coupling reaction involves the use of a palladium catalyst and requires careful optimization of the reaction conditions. The final purification is typically done using column chromatography to obtain pure 6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has been extensively studied in preclinical models of cancer, and has shown potent antitumor activity in a variety of cancer types, including lymphoma, leukemia, and solid tumors. It has also been shown to have synergistic effects with other anticancer agents, such as chemotherapy and immunotherapy.
Eigenschaften
CAS-Nummer |
355821-80-6 |
|---|---|
Produktname |
6-[[4-(1,3-Dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Molekularformel |
C24H22N2O5 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
6-[[4-(1,3-dioxoisoindol-2-yl)phenyl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C24H22N2O5/c1-13-11-19(20(24(30)31)12-14(13)2)21(27)25-15-7-9-16(10-8-15)26-22(28)17-5-3-4-6-18(17)23(26)29/h3-10,19-20H,11-12H2,1-2H3,(H,25,27)(H,30,31) |
InChI-Schlüssel |
LVFLAQWNCZHCGE-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Kanonische SMILES |
CC1=C(CC(C(C1)C(=O)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O)C(=O)O)C |
Andere CAS-Nummern |
355821-80-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



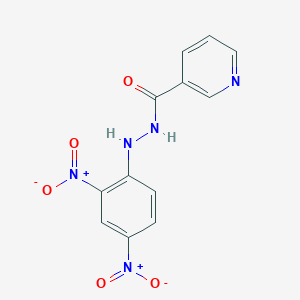
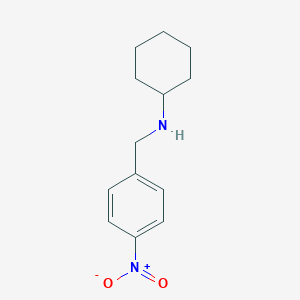
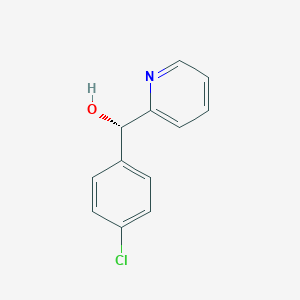
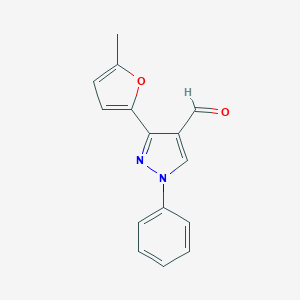
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187236.png)
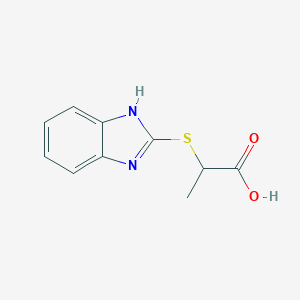
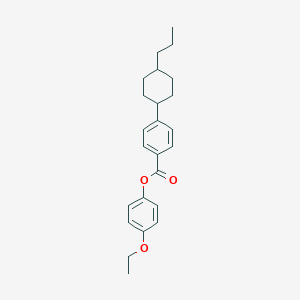
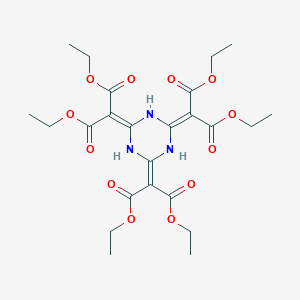
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
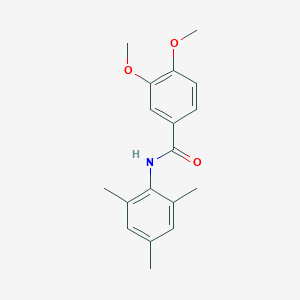
![5-Methyl-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187250.png)
